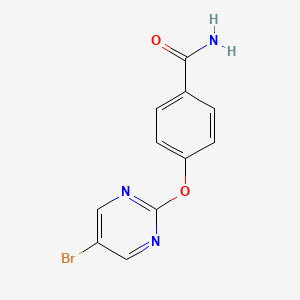
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase enzyme, JMJD3. This enzyme plays a crucial role in the epigenetic regulation of gene expression, making it an attractive target for therapeutic intervention.
作用機序
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide targets the histone demethylase enzyme, JMJD3, which is involved in the epigenetic regulation of gene expression. Specifically, JMJD3 is responsible for removing methyl groups from histone proteins, which can activate or repress gene expression. By inhibiting JMJD3, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can alter the expression of genes involved in disease development and progression.
Biochemical and Physiological Effects
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the suppression of inflammatory responses. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to alter the expression of genes involved in cell differentiation and development, making it a potential treatment for developmental disorders.
実験室実験の利点と制限
One advantage of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical development. However, one limitation of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is its relatively low potency compared to other JMJD3 inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
Future research on 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in a variety of diseases. Additionally, the development of more potent and selective JMJD3 inhibitors could improve the effectiveness of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide and other similar compounds. Finally, the use of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, could enhance its therapeutic potential in cancer and other diseases.
合成法
The synthesis of 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves a multi-step process that begins with the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the amide linkage. The final step involves the introduction of a dimethylamino group to the benzene ring using dimethylamine gas.
科学的研究の応用
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Specifically, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to inhibit the expression of genes involved in the development and progression of cancer, making it a promising candidate for cancer therapy. Additionally, 3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-7-13(2)9-15(8-12)18(21)20-17-4-3-14-5-6-19-11-16(14)10-17/h3-4,7-10,19H,5-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMHLJSPNCMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCNC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)







